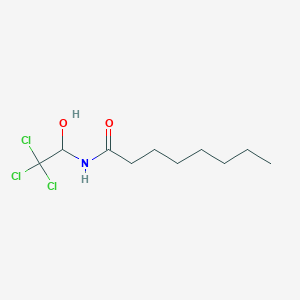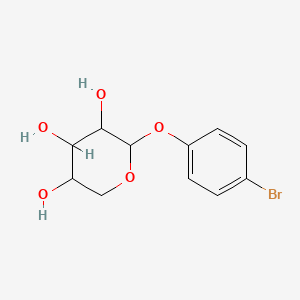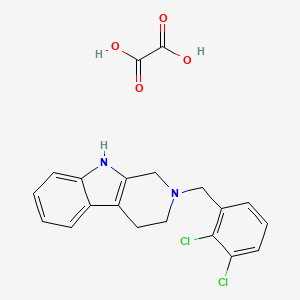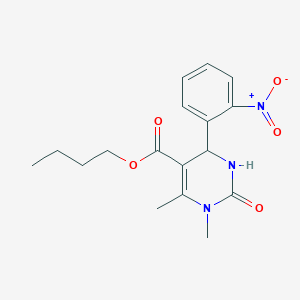
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, also known as TOPO, is a chemical compound widely used in scientific research for its ability to act as a solvent and extractant. Its unique properties make it an essential component in various chemical and biochemical processes.
科学研究应用
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is widely used in scientific research as a solvent and extractant due to its unique properties. It is commonly used in the extraction and purification of metals, such as rare earth elements, from ores and other materials. It is also used as a solvent in the synthesis of nanoparticles, and as a surfactant in the preparation of emulsions and microemulsions.
作用机制
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide acts as a chelating agent, forming complexes with metal ions through coordination bonds. The trichloroacetyl group of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide forms a stable bond with the metal ion, while the hydroxyethyl group provides solubility in organic solvents. This unique structure allows N-(2,2,2-trichloro-1-hydroxyethyl)octanamide to selectively extract and purify metals from complex mixtures.
Biochemical and Physiological Effects:
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe and effective solvent for scientific research.
实验室实验的优点和局限性
One of the main advantages of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is its ability to selectively extract and purify metals from complex mixtures. It is also highly soluble in organic solvents, making it an ideal solvent for many chemical and biochemical processes. However, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has some limitations in lab experiments, such as its high cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and purity.
未来方向
There are several future directions for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in scientific research. One area of interest is the development of new and improved methods for the extraction and purification of rare earth elements, which are essential components in many high-tech applications. Another area of interest is the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the synthesis of nanoparticles with specific properties and applications. Additionally, there is potential for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the development of new drugs and therapies, as its unique structure and properties may have applications in the field of medicine.
Conclusion:
In conclusion, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, or N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, is a versatile and essential compound in scientific research. Its unique properties make it an ideal solvent and extractant for various chemical and biochemical processes. While it has some limitations, its potential applications in the fields of materials science, medicine, and environmental science make it an important area of research for the future.
合成方法
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is synthesized through a multi-step process involving the reaction of octanoyl chloride with triethylamine to form octanoyl triethylammonium chloride. This intermediate is then reacted with trichloroacetic acid to produce N-(2,2,2-trichloro-1-hydroxyethyl)octanamide. The final product is purified through distillation and recrystallization to obtain a high purity compound.
属性
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl3NO2/c1-2-3-4-5-6-7-8(15)14-9(16)10(11,12)13/h9,16H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKYGGGBBJDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)